

The Pharmacokinetics and Metabolism of Triclocarban in Mammals: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Triclocarban (TCC), a widely used antimicrobial agent in consumer products, has come under increasing scrutiny regarding its systemic exposure and potential biological effects in mammals.[1][2][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for assessing its safety profile. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of triclocarban in various mammalian species, including humans, rats, and mice. It details the metabolic pathways, summarizes quantitative pharmacokinetic data, and outlines the experimental methodologies used in key studies.

Introduction

Triclocarban (3,4,4'-trichlorocarbanilide) is a bacteriostatic agent historically incorporated into a variety of personal care products such as soaps, detergents, and body washes.[1][2][3] Its widespread use has led to measurable levels in the environment and detectable concentrations in human biological samples, including urine, blood, and breast milk.[3][4][5] Concerns over potential endocrine-disrupting activities and other health effects have prompted a deeper investigation into how this compound is processed by the mammalian body.[1][6] This document synthesizes the available scientific literature to provide a detailed technical resource on the ADME of triclocarban.



Absorption

The primary routes of exposure to triclocarban in the general population are dermal contact through the use of personal care products and, to a lesser extent, oral ingestion.[4][5]

Dermal Absorption

Dermal absorption of triclocarban is generally low. In humans, studies involving showering with TCC-containing soap estimated that approximately 0.6% of the applied dose is absorbed.[2][7] [8] Similarly, in rodents, dermal absorption was found to be low, at \leq 3% of the applied dose.[1] [9][10] The lipophilic nature of TCC allows it to penetrate the stratum corneum, the outermost layer of the skin.[11]

Oral Absorption

Following oral administration in humans, triclocarban is more readily absorbed compared to dermal application. In one study, approximately 27% of an oral dose was excreted in the urine, indicating significant gastrointestinal absorption.[2] Animal studies in rats also demonstrate absorption after oral gavage, with a portion of the administered dose being excreted in the bile. [1][9][10]

Distribution

Following absorption, triclocarban and its metabolites are distributed throughout the body. Tissue retention of radioactivity after administration of radiolabeled TCC in rats was found to be low, with approximately 3.9% of the dose remaining in tissues at 24 hours and only 0.1% at 72 hours.[1][9][10]

Metabolism

Triclocarban undergoes extensive Phase I and Phase II metabolism in mammals.[5] The liver is a primary site of metabolism, but other tissues, including the kidney and intestine, also contribute.[4][12] The gut microbiota has also been shown to play a significant role in the metabolism of TCC, particularly in the deconjugation of metabolites.[13][14]

Phase I Metabolism



The initial metabolic transformations of triclocarban are primarily oxidative, catalyzed by cytochrome P450 enzymes.[4] The main Phase I reactions include:

- Hydroxylation: The most prominent pathway involves the hydroxylation of the aromatic rings to form monohydroxylated metabolites. The major products are 2'-hydroxy-TCC, 3'-hydroxy-TCC, and 6-hydroxy-TCC.[1][4] Dihydroxylated metabolites have also been identified.[15]
- Dechlorination: Dechlorinated metabolites have also been reported.[15]

Phase II Metabolism

The hydroxylated metabolites of triclocarban, as well as the parent compound, undergo conjugation reactions to increase their water solubility and facilitate excretion.[4][5] The primary Phase II pathways are:

- Glucuronidation: Both the hydroxylated metabolites and the parent TCC can be conjugated with glucuronic acid. N-glucuronides of TCC (N-Gluc-TCC and N'-Gluc-TCC) are major urinary metabolites in humans and monkeys.[2][4][5][12] Glucuronides of the hydroxylated metabolites (e.g., 2'-O-Gluc-TCC) are also formed and are major metabolites in mammalian bile.[4][5] Uridine-5'-diphosphate-glucuronosyltransferases (UGTs), particularly UGT1A9, are involved in these reactions.[12][16]
- Sulfation: Sulfate conjugates of hydroxylated TCC are also significant metabolites, particularly in plasma.[2][3]

Role of Gut Microbiota

Recent studies have highlighted the crucial role of the gut microbiota in TCC metabolism. Gut bacteria can deconjugate the glucuronide and sulfate metabolites that are excreted into the intestine via bile.[13] This enterohepatic recirculation can lead to the reabsorption of the more biologically active, unconjugated forms of TCC and its hydroxylated metabolites in the colon. [13]

Excretion

The primary route of excretion for triclocarban and its metabolites is through the feces.[1][9][10]



- Fecal Excretion: In rats, following oral administration, approximately 85-86% of the dose is excreted in the feces.[1][9][10] A significant portion of this is due to the biliary excretion of metabolites.[1][9][10] In humans, around 70% of an oral dose was recovered in the feces.[2]
- Urinary Excretion: A smaller proportion of the administered dose is excreted in the urine. In rats, this accounts for 3-6% of an oral dose.[1][9][10] In humans, urinary excretion is more significant after oral administration, accounting for about 27% of the dose, primarily as N-glucuronide conjugates.[2]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative pharmacokinetic parameters of triclocarban from various studies.

Table 1: Excretion of Triclocarban and its Metabolites in Male Rats Following a Single Oral Gavage Administration[1][10]

Dose (mg/kg)	% Dose in Urine (72h)	% Dose in Feces (72h)	% Dose Excreted in Bile (48h)
50	3 - 6	85 - 86	29
150	3 - 6	85 - 86	Not Reported
500	3 - 6	85 - 86	Not Reported

Table 2: Excretion of Triclocarban and its Metabolites in Mice Following a Single Oral Gavage Administration (50 mg/kg)[1][10]

Sex	% Dose in Urine (72h)	% Dose in Feces (72h)	
Male	3.3 - 4.7	73 - 75	
Female	3.3 - 4.7	73 - 75	

Table 3: Dermal Absorption of Triclocarban in Rodents[1][9]



Species	Application	% Absorbed
Rat	1.5% or 3%	≤3
Mouse	1.5%	~2 - 3

Table 4: Human Pharmacokinetic Parameters of Triclocarban

Route of Administration	Parameter	Value	Reference
Oral	% Dose Excreted in Urine (80h)	27	[2]
Oral	% Dose Excreted in Feces (5 days)	70	[2]
Oral	Urinary Elimination Half-life	~20 hours	[17]
Intravenous	Urinary Elimination Half-life	~10 hours	[17]
Dermal (Showering)	Estimated Absorption	0.6% of applied dose	[2][7][8]
Dermal (Showering)	Urinary Elimination Half-life	~28 hours	[17]

Experimental ProtocolsIn Vivo Pharmacokinetic Studies in Rodents

A common experimental design to study the ADME of triclocarban in rodents involves the following steps:

- Test Substance: [14C]Triclocarban is often used to facilitate the tracing and quantification of the compound and its metabolites.[1]
- Animal Model: Male and female rats (e.g., Sprague-Dawley) and mice (e.g., B6C3F1) are frequently used.[1][12]



- Administration: For oral studies, a single dose is administered by gavage.[1][10] For dermal studies, a defined amount of a TCC-containing formulation (e.g., a 1.5% or 3% solution) is applied to a shaved area of the back.[1][9]
- Sample Collection: Animals are housed in metabolism cages to allow for the separate
 collection of urine and feces over a period of 72 hours.[1] For biliary excretion studies, bile
 duct cannulation is performed. Blood samples are collected at various time points to
 determine plasma concentrations. At the end of the study, tissues are collected to assess
 distribution.[1]
- Analysis: Radioactivity in all samples is quantified using liquid scintillation counting.
 Metabolite profiling and identification in urine, feces, bile, and plasma are performed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).[1][13]

In Vitro Metabolism Studies

In vitro systems are used to investigate the metabolic pathways and enzymes involved in TCC metabolism:

- System: Cryopreserved hepatocytes or liver microsomes from different species (human, rat, mouse) are commonly used.[1][12][16]
- Incubation: Triclocarban or its hydroxylated metabolites are incubated with the hepatocytes or microsomes in the presence of necessary cofactors (e.g., NADPH for Phase I reactions, UDPGA for glucuronidation).[12][16]
- Analysis: The reaction mixture is analyzed by LC-MS/MS to identify and quantify the
 metabolites formed.[12][13] This allows for the determination of metabolic clearance and the
 identification of the specific enzymes involved (e.g., by using specific inhibitors or
 recombinant enzymes).[12]

Quantitative Analysis of Triclocarban in Biological Samples

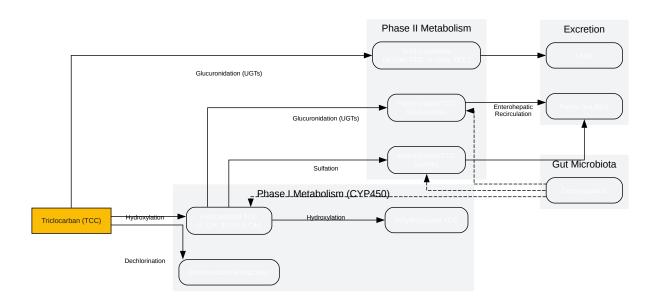
A general procedure for the quantitative analysis of triclocarban and its metabolites in biological matrices like blood, urine, or tissue homogenates involves:



- Sample Preparation: This typically involves protein precipitation (e.g., with methanol) followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.[1][7]
- Chromatographic Separation: The extracted analytes are separated using reversed-phase HPLC on a C18 column.[13]
- Detection and Quantification: Detection is achieved using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[13] Stable isotope-labeled internal standards are used for accurate quantification.

Visualizations Metabolic Pathway of Triclocarban in Mammals



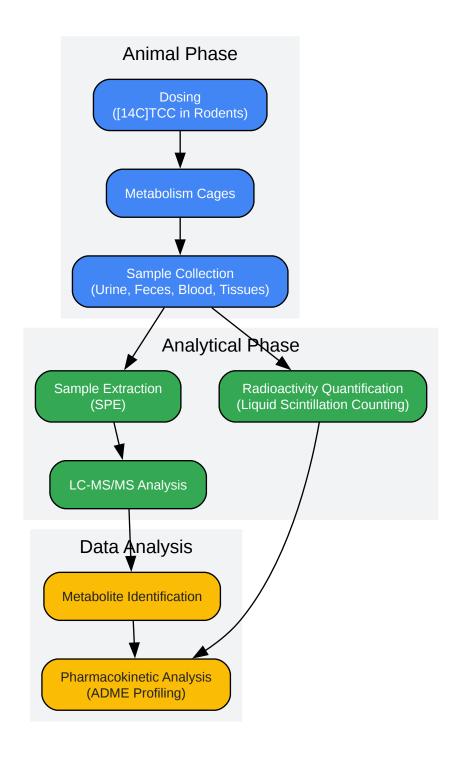


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Caption: Metabolic pathway of Triclocarban in mammals.

Experimental Workflow for In Vivo Pharmacokinetic Study





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Caption: Workflow for an in vivo pharmacokinetic study of Triclocarban.

Conclusion



The pharmacokinetics of triclocarban in mammals are characterized by low dermal absorption, more significant oral absorption, and rapid and extensive metabolism. The primary metabolic pathways involve hydroxylation followed by glucuronidation and sulfation, leading to predominantly fecal excretion via the bile. The gut microbiota plays a key role in the deconjugation of metabolites, potentially leading to enterohepatic recirculation. The data summarized in this guide provide a crucial foundation for researchers, scientists, and drug development professionals in evaluating the systemic exposure and potential health risks associated with triclocarban. Further research is warranted to fully elucidate the inter-individual variability in TCC metabolism and the toxicological significance of its metabolites.

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